2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, a pyridine ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions.
Coupling with phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the pyridine ring: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Incorporation of the piperazine moiety: This can be done through a nucleophilic substitution reaction with a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar pharmacological activities.
Pyridine-containing compounds: These compounds have a pyridine ring and are known for their diverse biological activities.
Piperazine derivatives: These compounds contain a piperazine moiety and are widely used in medicinal chemistry.
Uniqueness
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its combination of the 1,2,4-oxadiazole ring, phenyl group, pyridine ring, and piperazine moiety, which together confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C25H23N5O3 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C25H23N5O3/c31-23(30-16-14-29(15-17-30)22-8-4-5-13-26-22)18-32-21-11-9-20(10-12-21)25-27-24(28-33-25)19-6-2-1-3-7-19/h1-13H,14-18H2 |
InChI Key |
LMBNPBJCDIVWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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